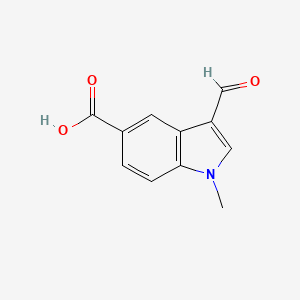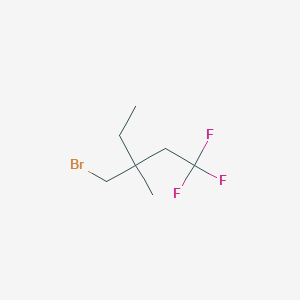
(2-Amino-3-methylpentyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H18N2. It belongs to the class of amines and features both primary and tertiary amine functional groups. The compound’s structure consists of a linear alkyl chain with an amino group (NH2) and two methyl groups (CH3) attached to the nitrogen atom.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing “(2-Amino-3-methylpentyl)dimethylamine.” One common method involves the reductive amination of 2-methylpentan-2-one (also known as methyl isobutyl ketone) with dimethylamine. The reaction proceeds as follows:
2-Methylpentan-2-one+Dimethylamine→this compound
Industrial Production: Industrial production methods typically involve large-scale reductive amination processes using suitable catalysts and optimized reaction conditions. These methods ensure efficient conversion and yield of the target compound.
Chemical Reactions Analysis
Reactivity: “(2-Amino-3-methylpentyl)dimethylamine” can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding amine oxide.
Reduction: Reduction of the compound yields secondary amines or even alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reductive Amination: Reagents include reducing agents (e.g., sodium borohydride) and acid catalysts (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.
Substitution: Alkyl halides or other electrophiles.
- In reductive amination, the major product is “this compound.”
- Oxidation yields the corresponding amine oxide.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Precursor for the synthesis of other amines and heterocyclic compounds.
- Potential pharmaceutical applications due to its amine functionality.
- Investigated as a ligand for metal complexes in coordination chemistry.
- Used in the production of specialty chemicals and surfactants.
Mechanism of Action
The exact mechanism by which “(2-Amino-3-methylpentyl)dimethylamine” exerts its effects depends on its specific application. In biological systems, it may interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
“(2-Amino-3-methylpentyl)dimethylamine” shares structural similarities with other linear amines, such as 2-methylpentylamine and 3-methylpentylamine. its unique combination of primary and tertiary amine groups sets it apart.
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
1-N,1-N,3-trimethylpentane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
YIAXVAOPTYKGNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
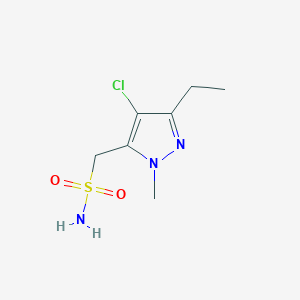
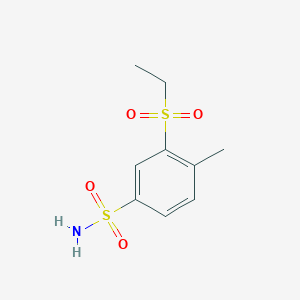
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)

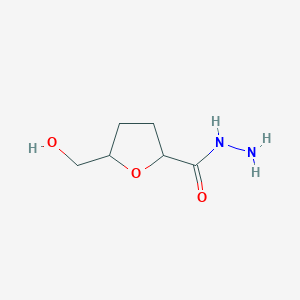
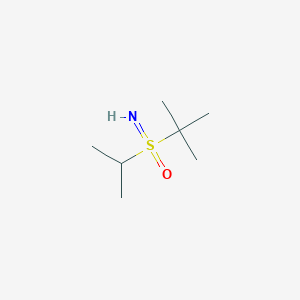

![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
